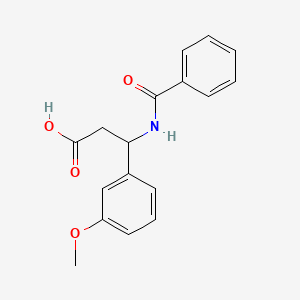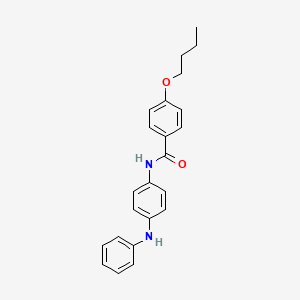![molecular formula C15H17ClN2O2 B5174366 N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5174366.png)
N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BCH, is a chemical compound that has been widely studied for its potential therapeutic applications. BCH belongs to the class of bicyclic hydrazides, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to enhance the activity of GABA receptors, which leads to the inhibition of neuronal activity.
Biochemical and Physiological Effects:
N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide has been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments is its low toxicity. It has been found to exhibit minimal toxicity even at high doses. Additionally, N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide. One area of interest is its potential as an anticonvulsant agent. N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to exhibit anticonvulsant activity in animal models, and further research is needed to determine its efficacy in humans. Additionally, N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide has been found to exhibit neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide has been found to inhibit the growth of cancer cells, and further research is needed to determine its potential as an anticancer agent.
In conclusion, N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anticonvulsant, antinociceptive, anti-inflammatory, and neuroprotective effects. While there are some limitations to using N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments, its low toxicity and cost-effectiveness make it a promising candidate for further research.
Synthesemethoden
The synthesis of N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide involves the reaction of 2-chlorobenzoyl chloride with bicyclo[4.1.0]hept-2-ene-7-one in the presence of hydrazine hydrate. The resulting product is a white crystalline powder that has a melting point of 212-214°C.
Wissenschaftliche Forschungsanwendungen
N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities. Additionally, N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide has been found to inhibit the growth of cancer cells and exhibit neuroprotective effects.
Eigenschaften
IUPAC Name |
N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-12-8-4-3-7-11(12)14(19)17-18-15(20)13-9-5-1-2-6-10(9)13/h3-4,7-10,13H,1-2,5-6H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYSASPAEDDCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5174286.png)
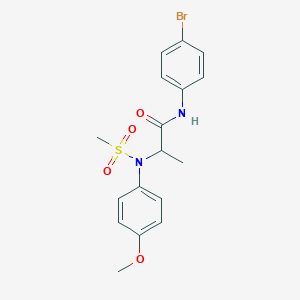
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5174295.png)
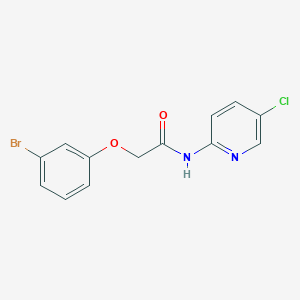
![2-benzyl-3-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5174314.png)
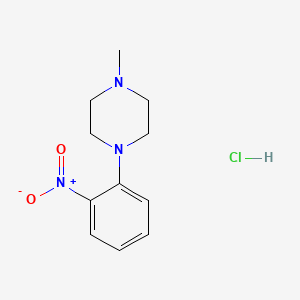
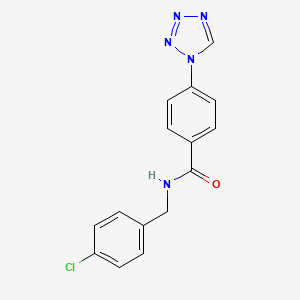
![5-(4-chlorophenyl)-5H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6-diol](/img/structure/B5174361.png)
![N-ethyl-2-(2-furyl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoacetamide](/img/structure/B5174370.png)
![1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-(3-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5174375.png)
![dimethyl 5-(3-chloro-4-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5174376.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5174384.png)
